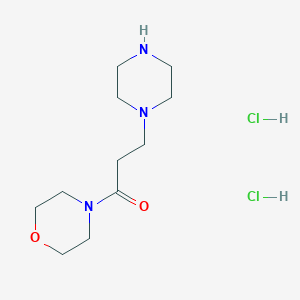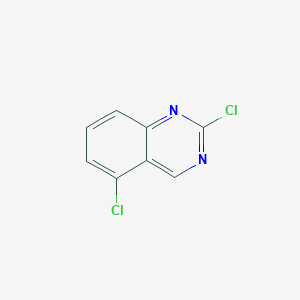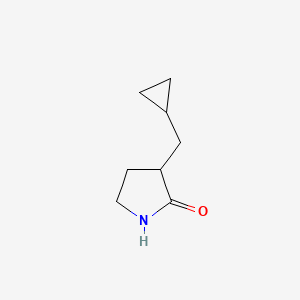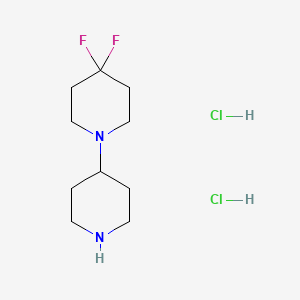
1,1,1,3,10,12,12,12-Octachlorododecane
Vue d'ensemble
Description
1,1,1,3,10,12,12,12-Octachlorododecane is a polychlorinated alkane (PCA) with the molecular formula C₁₂H₁₈Cl₈. It is known for its high chlorine content and is classified as a persistent environmental pollutant . This compound is part of the short-chain chlorinated paraffins (SCCPs) group, which are chlorinated n-alkanes with carbon chain lengths ranging from 10 to 13 and chlorine content between 50-70% by weight .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,3,10,12,12,12-Octachlorododecane can be synthesized through the chlorination of dodecane. The reaction typically involves the use of chlorine gas under controlled conditions to achieve the desired level of chlorination. The process requires careful monitoring of temperature and reaction time to ensure the formation of the octachlorinated product .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves continuous chlorination of dodecane in reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,10,12,12,12-Octachlorododecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of chlorinated alcohols, amines, or other substituted derivatives.
Reduction: Formation of less chlorinated alkanes.
Oxidation: Formation of chlorinated alcohols or acids.
Applications De Recherche Scientifique
1,1,1,3,10,12,12,12-Octachlorododecane has several applications in scientific research:
Environmental Analysis: Used as a standard in environmental testing to monitor pollution levels of chlorinated paraffins.
Industrial Applications: Utilized in the production of flame retardants, plasticizers, and lubricants.
Biological Studies: Investigated for its effects on biological systems, particularly its persistence and bioaccumulation in the environment.
Mécanisme D'action
The mechanism of action of 1,1,1,3,10,12,12,12-Octachlorododecane involves its interaction with biological membranes and proteins. The high chlorine content allows the compound to integrate into lipid bilayers, disrupting membrane structure and function. Additionally, it can bind to proteins, altering their activity and leading to toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,10,12,12,12-Octachlorododecane: A polychlorinated alkane with high chlorine content.
1,1,1,3,10,12,12,12-Octachlorodecane: Similar structure but with a different carbon chain length.
1,1,1,3,10,12,12,12-Octachlorotridecane: Another polychlorinated alkane with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length and high degree of chlorination, which confer distinct physical and chemical properties. These properties make it particularly useful in industrial applications and environmental studies .
Propriétés
IUPAC Name |
1,1,1,3,10,12,12,12-octachlorododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl8/c13-9(7-11(15,16)17)5-3-1-2-4-6-10(14)8-12(18,19)20/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMPJGRRMUDPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(CC(Cl)(Cl)Cl)Cl)CCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699598 | |
| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601523-21-1 | |
| Record name | 1,1,1,3,10,12,12,12-Octachlorododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424212.png)
![6-Chloro-1h-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424214.png)
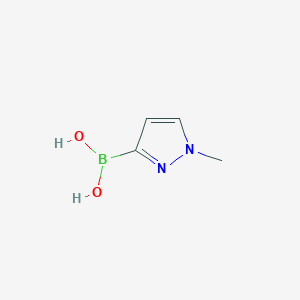
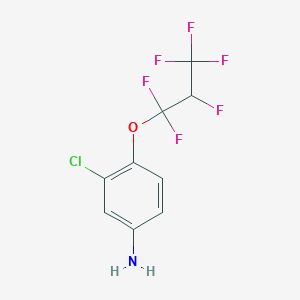
![[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B1424220.png)
